molecular formula C12H24NO4P B13461912 Tert-butyl 4-(dimethylphosphoryl)-4-hydroxypiperidine-1-carboxylate

Tert-butyl 4-(dimethylphosphoryl)-4-hydroxypiperidine-1-carboxylate

Katalognummer: B13461912
Molekulargewicht: 277.30 g/mol
InChI-Schlüssel: VNJIRRXUPUDEME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 4-(dimethylphosphoryl)-4-hydroxypiperidine-1-carboxylate is a compound that belongs to the class of organophosphorus compounds It features a piperidine ring substituted with a tert-butyl group, a dimethylphosphoryl group, and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(dimethylphosphoryl)-4-hydroxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl and dimethylphosphoryl reagents. One common method includes the use of tert-butyl chloroformate and dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-(dimethylphosphoryl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The phosphoryl group can be reduced to a phosphine.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phosphines.

    Substitution: Formation of various alkyl or aryl derivatives.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-(dimethylphosphoryl)-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of tert-butyl 4-(dimethylphosphoryl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The phosphoryl group can act as a ligand for metal ions, facilitating catalytic processes. Additionally, the hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tert-butyl 4-hydroxypiperidine-1-carboxylate: Lacks the dimethylphosphoryl group.

    Dimethylphosphoryl piperidine: Lacks the tert-butyl and hydroxyl groups.

    Tert-butyl dimethylphosphoryl piperidine: Lacks the hydroxyl group.

Uniqueness

Tert-butyl 4-(dimethylphosphoryl)-4-hydroxypiperidine-1-carboxylate is unique due to the presence of both the tert-butyl and dimethylphosphoryl groups, which confer distinct chemical and physical properties

Eigenschaften

Molekularformel

C12H24NO4P

Molekulargewicht

277.30 g/mol

IUPAC-Name

tert-butyl 4-dimethylphosphoryl-4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C12H24NO4P/c1-11(2,3)17-10(14)13-8-6-12(15,7-9-13)18(4,5)16/h15H,6-9H2,1-5H3

InChI-Schlüssel

VNJIRRXUPUDEME-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(O)P(=O)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.